molecular formula C13H14N2O3S B5200102 5-Morpholin-4-yl-3-phenyl-1,3-thiazolidine-2,4-dione

5-Morpholin-4-yl-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B5200102
M. Wt: 278.33 g/mol
InChI Key: MLFZCWGVXXQTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-yl-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with morpholine and a phenyl group under specific conditions. One common method is the multicomponent reaction, which involves the condensation of thiazolidine-2,4-dione with morpholine and benzaldehyde in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also employed to minimize environmental impact and enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-yl-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Morpholin-4-yl-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-morpholin-4-yl-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11-12(14-6-8-18-9-7-14)19-13(17)15(11)10-4-2-1-3-5-10/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFZCWGVXXQTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.